molecular formula C10H7NO3 B11904852 4-Phenylisoxazole-3-carboxylic acid

4-Phenylisoxazole-3-carboxylic acid

Cat. No.: B11904852
M. Wt: 189.17 g/mol
InChI Key: NSFBCHCBQIILQP-UHFFFAOYSA-N
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Description

4-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring with a phenyl group at the 4-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst . Another approach involves the cyclization of intermediates using hydroxylamine hydrochloride in methanolic conditions .

Industrial Production Methods: Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles and carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 4-Phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors in the body, thereby modulating physiological responses .

Comparison with Similar Compounds

Comparison: 4-Phenylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

4-Phenylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, including cytotoxicity and antibacterial properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The structure-activity relationship analysis has revealed that modifications in the phenyl and isoxazole moieties can significantly influence biological activity.

  • Synthesis Methodology :
    • Various synthetic routes have been developed, often utilizing microwave-assisted methods for efficiency.
    • The compound can be synthesized from carboxylic acid esters and arylamidoximes using potassium carbonate as a base, leading to high yields and purity .
  • SAR Insights :
    • Substituents on the isoxazole ring are crucial; for instance, the presence of electron-withdrawing groups enhances the compound's inhibitory potency against certain biological targets .
    • A study highlighted that derivatives with a cyano group at the 3-position exhibited superior activity compared to those with nitro substitutions .

Cytotoxicity

Research has demonstrated that this compound and its derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines:

  • Cell Lines Tested :
    • The compound was evaluated against human cancer cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma).
  • Cytotoxicity Results :
    • Compounds showed moderate cytotoxic effects, with IC50 values indicating significant inhibition at micromolar concentrations. For example, certain derivatives exhibited IC50 values around 19 μM against HL-60 cells, suggesting selective toxicity .
CompoundCell LineIC50 (μM)
This compoundHL-6019.0
Other derivativesHL-6028.0
Other derivativesNCI H292Not significant

Antibacterial Activity

The antibacterial potential of 4-phenylisoxazole derivatives has also been explored:

  • Target Bacteria :
    • Studies have evaluated the compound against Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis.
  • Activity Findings :
    • Some derivatives exhibited over 90% inhibition at concentrations of 100 μg/mL, outperforming positive controls like bismerthiazol .

Case Studies

  • Cardiomyocyte Hypertrophy :
    • A study investigated the effect of phenylisoxazole derivatives on GATA4-NKX2-5 transcriptional synergy, revealing that certain compounds could inhibit hypertrophic responses in cardiomyocytes, which is crucial for cardiac repair mechanisms .
  • Antitumor Activity :
    • Another research effort focused on the antiproliferative effects of various isoxazole derivatives, highlighting their potential as anticancer agents due to their ability to induce apoptosis in specific cancer cell lines .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-phenyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-10(13)9-8(6-14-11-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

NSFBCHCBQIILQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2C(=O)O

Origin of Product

United States

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